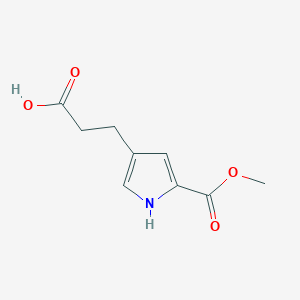

3-(5-(methoxycarbonyl)-1H-pyrrol-3-yl)propanoic acid

Vue d'ensemble

Description

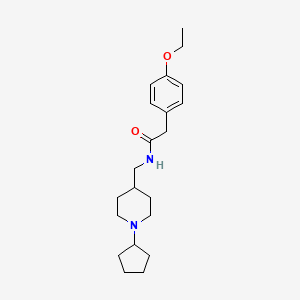

3-(5-(methoxycarbonyl)-1H-pyrrol-3-yl)propanoic acid is a chemical compound with the molecular weight of 197.19 . It is stored at room temperature and has a purity of 95%. The compound is in powder form .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H11NO4/c1-14-9(13)7-4-2-6(10-7)3-5-8(11)12/h2,4,10H,3,5H2,1H3,(H,11,12) . This code represents the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 197.19 .Applications De Recherche Scientifique

Alkaloids from Lycium chinense

Studies have identified new pyrrole alkaloids in Lycium chinense fruits, including compounds structurally related to 3-(5-(methoxycarbonyl)-1H-pyrrol-3-yl)propanoic acid. These compounds were analyzed for their NMR and HRMS data, contributing to the understanding of natural products in medicinal plants (U. Youn et al., 2016).

Antioxidant, Anti-inflammatory, and Antiulcer Activities

A series of novel compounds including analogs of 3-(5-(methoxycarbonyl)-1H-pyrrol-3-yl)propanoic acid were synthesized and evaluated for their in vitro antioxidant, anti-inflammatory, and antiulcer activities. These findings highlight the potential therapeutic applications of these compounds (B. B. Subudhi & Shakti Prasanna Sahoo, 2011).

Hydrogels in Medical Applications

Poly vinyl alcohol/acrylic acid hydrogels modified with various amine compounds, including analogs of 3-(5-(methoxycarbonyl)-1H-pyrrol-3-yl)propanoic acid, have been studied for their swelling properties, thermal stability, and potential in medical applications due to their significant biological activities (H. M. Aly & H. L. A. El-Mohdy, 2015).

Inhibitors for Steel Corrosion

In the field of materials science, derivatives of propanone, structurally similar to the compound , have been tested as inhibitors for mild steel corrosion in hydrochloric acid. This research contributes to the development of more efficient corrosion inhibitors in industrial applications (L. Olasunkanmi & E. Ebenso, 2019).

Safety And Hazards

Propriétés

IUPAC Name |

3-(5-methoxycarbonyl-1H-pyrrol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-14-9(13)7-4-6(5-10-7)2-3-8(11)12/h4-5,10H,2-3H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRAXHFZSYRDAOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-(methoxycarbonyl)-1H-pyrrol-3-yl)propanoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorophenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2384573.png)

![2-fluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2384574.png)

![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B2384581.png)

![N-(4-chlorophenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2384585.png)

![N-[4-(methylethyl)phenyl]-2-naphtho[2,1-b]furanylacetamide](/img/structure/B2384589.png)

![Methyl 6-(5-cyclopropylisoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2384591.png)

![N-cyclohexyl-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea](/img/structure/B2384592.png)